tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Description
Historical Context and Discovery
The development of this compound is intrinsically linked to the broader evolution of indole chemistry, which traces its origins to the late nineteenth century. The foundational work in indole synthesis began with Emil Fischer's groundbreaking Fischer indole synthesis established in the late 1880s, which provided the first systematic pathway for constructing indole nuclei from phenylhydrazines and carbonyl compounds under acidic conditions. This pioneering methodology opened the door for subsequent developments in indole chemistry throughout the twentieth century.
The specific compound this compound emerged as part of the modern synthetic chemistry movement that sought to develop protected derivatives of biologically active heterocycles. The introduction of tert-butyl carboxylate protecting groups revolutionized the field by providing stability during multi-step synthetic sequences while allowing for selective deprotection when required. The tetrahydroindole core structure itself gained prominence as researchers recognized its potential as a scaffold for constructing more complex heterocyclic systems.
Historical records indicate that the systematic study of tetrahydroindole derivatives began in earnest during the mid-twentieth century, coinciding with advances in protecting group chemistry. The development of reliable synthetic routes to 4-oxo-tetrahydroindole derivatives became particularly important as chemists recognized their utility as intermediates for polyheterocyclic synthesis. The specific tert-butyl protected variant represented a significant advancement in this field, offering enhanced stability and selectivity compared to earlier protecting group strategies.
The compound's emergence in the scientific literature reflects the broader trend toward developing specialized intermediates that could serve multiple synthetic purposes. Unlike earlier indole derivatives that were often limited to specific transformations, this compound was designed to be a versatile platform that could undergo diverse chemical transformations while maintaining structural integrity through the protection afforded by the tert-butyl carboxylate group.
Significance in Indole Chemistry
The significance of this compound in contemporary indole chemistry cannot be overstated, as it serves as a fundamental building block for the synthesis of polyheterocyclic structures with extensive medicinal and optoelectronic applications. The compound's unique structural features make it particularly valuable for accessing complex molecular architectures that would be difficult or impossible to synthesize through alternative routes.
One of the most important applications of this compound lies in its role as a starting material for constructing fused ring systems. Research has demonstrated that 4,5,6,7-tetrahydroindol-4-one analogs, including the tert-butyl protected variant, can undergo a variety of cycloaddition reactions to generate six-membered rings fused to the indole nucleus. These transformations are particularly significant because they lead to potentially pharmacologically active tricyclic heterocycles that may exhibit enhanced biological properties compared to simpler indole derivatives.
The compound has proven especially valuable in [4 + 2]-cycloaddition reactions, where it can react with various dienophiles to form complex polycyclic structures. Studies have shown that enaminoketones derived from formylated tetrahydroindol-4-ones can participate in cycloaddition reactions with dichloroketene and sulfene, generating diverse heterocyclic frameworks. These reactions highlight the compound's versatility as a synthetic intermediate and its ability to access molecular diversity through well-established organic transformations.
Furthermore, the compound serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders. Its role in the development of antidepressants and anxiolytics demonstrates its importance in medicinal chemistry research. The tetrahydroindole core provides an excellent scaffold for developing compounds with neuroprotective effects, making it valuable for research into neurodegenerative diseases.
The tert-butyl protecting group adds another layer of significance, as it allows for selective manipulation of other functional groups within complex synthetic sequences. This selectivity is crucial in modern pharmaceutical development, where precise control over chemical transformations is essential for generating pure, well-characterized products suitable for biological evaluation.
Classification within Heterocyclic Compounds
This compound occupies a distinct position within the classification system of heterocyclic compounds, representing a sophisticated example of a protected bicyclic nitrogen heterocycle. The compound belongs to the broader class of indole derivatives, which are characterized by their benzopyrrole core structure consisting of a benzene ring fused to a pyrrole ring. However, its specific structural modifications place it in several important subcategories that define its chemical behavior and synthetic utility.
From a structural perspective, the compound can be classified as a tetrahydroindole derivative, distinguishing it from fully aromatic indole compounds. The partial saturation of the pyrrole ring creates a cyclohexane-like environment that significantly alters the electronic properties and reactivity patterns compared to the parent indole structure. This saturation also introduces conformational flexibility that can be exploited in synthetic applications requiring specific three-dimensional arrangements.
The presence of the ketone functionality at the 4-position further classifies this compound as an indolone derivative. Indolones represent an important subclass of indole compounds that exhibit unique reactivity patterns due to the electron-withdrawing nature of the carbonyl group. This functional group serves as both an electrophilic center for nucleophilic attack and a site for further elaboration through standard carbonyl chemistry, including condensation reactions, reductions, and cyclization processes.
The tert-butyl carboxylate protecting group adds another classification dimension, placing the compound within the category of protected heterocycles. Protected heterocycles are essential tools in synthetic chemistry, allowing for selective manipulation of specific functional groups while maintaining the integrity of sensitive structural elements. The tert-butyl ester is particularly valuable due to its stability under basic conditions and its clean removal under acidic conditions, making it ideal for complex synthetic sequences.
Additionally, the compound can be classified as a pharmaceutical intermediate, reflecting its widespread use in the development of bioactive molecules. This classification is based not only on its structural features but also on its proven utility in medicating chemistry applications, particularly in the synthesis of compounds targeting neurological disorders. The combination of the indole core with appropriate protecting groups creates a versatile platform for accessing diverse molecular targets with potential therapeutic applications.
Nomenclature and Identification Parameters
The nomenclature and identification of this compound reflects the complex structural features present in this heterocyclic compound, requiring multiple naming systems and identification parameters to fully characterize its molecular identity. The systematic International Union of Pure and Applied Chemistry name provides the most precise description of the compound's structure, while various alternative names and identifiers serve specific purposes in chemical databases and commercial applications.
The primary International Union of Pure and Applied Chemistry name, tert-butyl 4-oxo-6,7-dihydro-5H-indole-1-carboxylate, systematically describes each structural element present in the molecule. This nomenclature begins with the tert-butyl substituent, indicating the branched four-carbon alkyl group attached to the carboxylate oxygen. The 4-oxo designation specifies the location of the ketone functionality on the indole ring system, while the 6,7-dihydro-5H notation describes the partial saturation pattern of the pyrrole ring portion.
Alternative nomenclature systems provide additional perspectives on the compound's structure and properties. The name N-Boc-1,5,6,7-Tetrahydro-4H-indol-4-one emphasizes the tert-butoxycarbonyl protecting group aspect, using the common abbreviation "Boc" that is widely recognized in synthetic chemistry. This naming convention highlights the compound's role as a protected intermediate and its relationship to the parent tetrahydroindolone structure.
Commercial designations such as 4,5,6,7-Tetrahydro-4-oxo-1H-indole-1-carboxylic acid 1,1-dimethylethyl ester provide yet another naming approach that emphasizes the ester functionality. This systematic name clearly indicates the carboxylic acid derivative nature of the compound and specifies the 1,1-dimethylethyl group as the esterifying alcohol, providing an alternative description of the tert-butyl substituent.
The Simplified Molecular Input Line Entry System notation O=C(N1C=CC2=C1CCCC2=O)OC(C)(C)C offers a linear representation of the molecular structure that can be readily processed by chemical databases and computational systems. This notation systematically encodes the connectivity of all atoms in the molecule, providing an unambiguous representation that can be used for database searching and structure verification.
Physical property data further characterize the compound's identity and behavior under standard conditions. The compound exists as a white crystalline solid at room temperature with a melting point range of 79-80°C, providing important handling and storage information. These physical properties, combined with spectroscopic data including nuclear magnetic resonance and infrared spectroscopy, provide comprehensive identification parameters that ensure accurate compound characterization in research and development applications.
Properties
IUPAC Name |
tert-butyl 4-oxo-6,7-dihydro-5H-indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYXQDYFSBOZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701727 | |
| Record name | tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877170-76-8 | |
| Record name | tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis generally involves the construction of the tetrahydro-4-oxo-indole scaffold followed by esterification with a tert-butyl group. The key steps include:
- Formation of the tetrahydro-4-oxo-indole core.
- Introduction of the carboxylate group at the nitrogen position.
- Protection of the carboxyl group as a tert-butyl ester.
Specific Preparation Method Using Toluene-4-sulfonic Acid Catalysis
One well-documented method involves the use of toluene-4-sulfonic acid as a catalyst in refluxing isopropenyl acetate solvent. This procedure is adapted from a modified literature method (Maekawa et al.) and proceeds as follows:
- Starting Material: tert-Butyl 4,5,6,7-tetrahydro-4-oxoindole-1-carboxylate (4.619 g, 19.6 mmol).
- Reagents: Isopropenyl acetate (150 mL) and p-toluenesulfonic acid monohydrate (67 mg, 0.35 mmol).
- Conditions: The mixture is refluxed for 5 hours with slow distillation of the solvent at approximately 20 mL/hour.
- Workup: After cooling, the reaction mixture is treated with a 1:1 mixture of diethyl ether and saturated aqueous sodium bicarbonate to neutralize and isolate the product.
This method yields the target compound with a reported yield of approximately 26% under these conditions.
Alternative Synthetic Strategies
Other approaches involve advanced catalytic and coupling techniques to optimize yield and purity:
Palladium-Catalyzed Cross-Coupling Reactions: These methods utilize palladium catalysts to facilitate carbon-nitrogen bond formation or functional group transformations on the indole scaffold, allowing selective introduction of the tert-butyl carboxylate moiety under milder conditions.
Continuous Flow Reactor Techniques: To improve reaction control and scalability, continuous flow reactors have been applied to the synthesis, enabling better temperature and reaction time management, thus optimizing yield and reproducibility.
Related Synthetic Procedures from Literature
Research on related tetrahydro-indole derivatives shows the use of carbonyldiimidazole (CDI) and diisobutylaluminium hydride (DIBAL-H) in the preparation of similar tert-butyl protected compounds. These reagents facilitate the formation of carbamate and ester functionalities under controlled low-temperature conditions (-78 °C), affording high yields (65-94%) of intermediates structurally related to tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate.
Summary Table of Preparation Methods
Research Findings and Considerations
- The acid-catalyzed method using toluene-4-sulfonic acid is classical but yields are moderate, and reaction time is relatively long.
- Pd-catalyzed and flow chemistry methods represent modern improvements focusing on yield optimization and process efficiency.
- Low-temperature reductions with DIBAL-H are effective for preparing related intermediates with high purity and yield, suggesting potential application in the final steps of the target compound synthesis.
- The unique structure of the compound, combining a tetrahydro-oxo-indole core with a tert-butyl ester, demands careful control of reaction conditions to avoid side reactions such as over-reduction or decomposition.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
Chemistry
Building Block for Complex Synthesis :
tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate serves as a versatile building block for synthesizing more complex indole derivatives. Its ability to undergo various chemical transformations (oxidation, reduction, substitution) allows chemists to create tailored compounds for specific applications .
Biology
Bioactive Compound Investigation :
Research has identified this compound as a potential bioactive agent with various biological activities:
- Anticancer Properties : Studies indicate that indole derivatives can inhibit enzymes involved in cancer cell proliferation .
- Antiviral and Antimicrobial Effects : Ongoing research explores its efficacy against viral infections and bacterial growth .
Medicine
Drug Development :
The compound is being investigated for its potential as a therapeutic agent in drug development. Its unique structure may provide novel mechanisms of action against diseases, particularly in oncology and infectious diseases .
Industry
Material Science Applications :
In industrial settings, this compound is utilized in developing advanced materials such as polymers and dyes. Its chemical properties make it suitable for creating functional materials with specific characteristics .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indole compounds exhibit significant inhibition of cancer cell lines. The research highlighted that this compound showed promise in modulating cell signaling pathways crucial for tumor growth .
Case Study 2: Antimicrobial Efficacy
Research conducted at a pharmaceutical laboratory indicated that this compound displayed antimicrobial activity against several pathogenic bacteria. The findings suggest potential applications in developing new antibiotics or antimicrobial agents .
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors, influencing biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the indole derivative .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of tert-butyl-protected indole derivatives. Below is a systematic comparison with analogs based on structural features, reactivity, and applications:
Table 1: Structural and Functional Comparison
*Similarity scores (0–1) based on PubChem’s Tanimoto coefficient for structural overlap .
Key Comparative Insights:
Reactivity Differences: The oxo group in the target compound enables ketone-specific reactions (e.g., Grignard additions or reductions), whereas analogs like tert-butyl 6-hydroxyindoline-1-carboxylate prioritize phenolic -OH reactivity (e.g., etherification or phosphorylation) . Bromo- and formyl-substituted derivatives (e.g., CAS 1394899-06-9) are tailored for Suzuki-Miyaura couplings or aldol condensations, expanding access to polyfunctionalized indoles .
Hydrogen Bonding and Solubility :
- The TPSA of the target compound (55.4 Ų) is lower than dihydroxy analogs (e.g., ~90 Ų for CAS 1217464-81-8), correlating with better membrane permeability in drug design .
Synthetic Utility :
- The tert-butyl carbamate group in all analogs provides acid-labile protection for NH indole, enabling deprotection under mild conditions (e.g., TFA/DCM) .
- Industrial availability of the target compound (99% purity) contrasts with niche analogs (e.g., bromo derivatives), which are often custom-synthesized .
Biological Activity
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and research.
Overview of this compound
This compound is characterized by its unique structure that includes a tetrahydroindole scaffold. The presence of the tert-butyl ester group enhances its solubility and stability, making it a valuable candidate for various biological investigations.
The precise mechanism of action for this compound remains partially elucidated. However, it is known to interact with various enzymes and receptors within cellular pathways:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes associated with cancer cell proliferation, suggesting potential anticancer properties.
- Cell Signaling Modulation : The compound appears to influence key signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell growth and survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity : It has demonstrated cytotoxic effects against various cancer cell lines. In vitro assays indicate that this compound can induce apoptosis in cancer cells through multiple mechanisms including cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties:
- Antiviral and Antibacterial Effects : Preliminary findings suggest that it may exhibit activity against certain viral strains and bacterial pathogens. Further research is needed to quantify these effects and elucidate the underlying mechanisms .
Research Applications
The unique properties of this compound make it a promising candidate for various applications:
Medicinal Chemistry
This compound serves as a building block for synthesizing more complex indole derivatives with enhanced biological activities. Its structural features allow for modifications that can improve efficacy and selectivity against specific targets .
Drug Development
Due to its bioactive nature, researchers are exploring its potential in drug development. It may serve as a lead compound for designing novel therapeutic agents targeting cancer and infectious diseases .
Case Studies and Experimental Findings
Several studies have provided insights into the biological activity of this compound:
Q & A
Basic Question: How can researchers optimize the synthesis of tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate?
Methodological Answer:
The synthesis often involves protecting group strategies and hydrazone intermediates. For example, tert-butyl 4-(2-tosylhydrazono)-4,5,6,7-tetrahydro-1H-indole-1-carboxylate is synthesized via tosylhydrazine coupling, followed by Boc protection. Key steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and catalysts like triethylamine to facilitate hydrazone formation .
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradient) ensures high purity. NMR characterization (¹H and ¹³C) confirms regioselectivity and functional group integrity .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The carbonyl (C=O) of the indole ring resonates at ~160 ppm (¹³C) .
- X-Ray Crystallography : Tools like SHELX and ORTEP-3 validate molecular geometry. For example, the indole core adopts a planar conformation, with bond lengths and angles consistent with sp² hybridization .
Advanced Question: How does the tert-butyl group influence regioselectivity in electrophilic substitutions?
Methodological Answer:
The tert-butyl group acts as a steric shield, directing electrophiles to the 5- or 7-position of the indole core. Experimental evidence from similar compounds shows:
- Nitration : Electrophilic attack occurs at the 5-position due to reduced steric hindrance.
- Halogenation : Bromination favors the 7-position under radical initiation .
Analysis : Computational modeling (DFT) can predict regioselectivity by comparing activation energies for different substitution pathways.
Advanced Question: What are the challenges in analyzing hydrogen-bonding patterns in its crystalline form?
Methodological Answer:
Hydrogen-bonding networks are critical for crystal packing. Use graph-set analysis (Etter’s formalism) to classify interactions:
- Dimer Formation : Carboxylate groups may form R₂²(8) motifs via O–H···O bonds.
- Tert-Butyl Effects : Bulky tert-butyl groups disrupt close packing, leading to solvent-accessible voids. Crystallographic data from SHELXL refinements reveal these motifs .
Advanced Question: How can researchers functionalize the 4-oxo group for drug discovery applications?
Methodological Answer:
The 4-oxo group is a versatile handle for derivatization:
- Wittig Olefination : React with Ph₃P=CH₂ to introduce alkenes at the 4-position. Use t-BuOK in Et₂O for optimal yields (e.g., 58% for tert-butyl 4-methylene derivatives) .
- Reductive Amination : Convert the ketone to an amine using NaBH₃CN and ammonium acetate. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .
Advanced Question: How do solvent and temperature affect the stability of this compound?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 140°C, releasing CO₂ and tert-butanol. Differential Scanning Calorimetry (DSC) shows an exothermic peak at ~150°C.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the carboxylate via solvation. Avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis .
Advanced Question: What strategies resolve contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies in yields often arise from:
- Catalyst Purity : Trace metals in commercial catalysts can inhibit reactions. Use Chelex-treated solvents for metal-sensitive steps .
- Byproduct Formation : Tosylhydrazine intermediates may decompose under acidic conditions. Optimize pH (6–7) and use scavengers like molecular sieves .
Advanced Question: How is this compound used in multicomponent reactions (MCRs)?
Methodological Answer:
The indole core participates in MCRs for heterocycle synthesis:
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
